Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate
Overview
Description
Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate is a type of potassium trifluoroborate salt . Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates can be prepared through various methods. One such method involves the decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are also used in Suzuki–Miyaura-type reactions .Scientific Research Applications
Alanine Derivatives Synthesis
Potassium trifluoro(organo)borates, which include Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate, have been used for synthesizing alanine derivatives. These organoboron derivatives react with dehydroamino esters, catalyzed by rhodium complexes, to form alanine derivatives with various amino protecting groups in good to high yields (Navarre, Darses, & Genêt, 2004).
Access to Enantioenriched Alpha-amino Esters
Potassium trifluoro(organo)borates are also utilized in the synthesis of protected alpha-amino esters with high yields and enantiomeric excesses. This process involves conjugate addition mediated by a chiral rhodium catalyst and in situ enantioselective protonation, revealing the potential for fine-tuning the ester moiety for increased levels of enantioselectivity (Navarre, Martinez, Genêt, & Darses, 2008).
Formation of Imines
Another significant application is the formation of a variety of imines through condensation of amides or amines with carbonyl compounds. This method, involving Tris(2,2,2-trifluoroethyl)borate, is noted for its operational simplicity and does not require special workup or isolation procedures (Reeves et al., 2015).
Organic Chemistry Applications
In organic chemistry, potassium trifluoro(organo)borates have shown promising reactivity in transmetallation reactions with transition metals and are more reactive than boronic acids or esters. They are highly stable organoboron derivatives with varied reactivity, including the intermediate formation of difluoroboranes (Darses & Genêt, 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
potassium;trifluoro-[3-(2-methoxyanilino)-3-oxopropyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO2.K/c1-17-9-5-3-2-4-8(9)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOHYWYYXXGLAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=CC=C1OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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